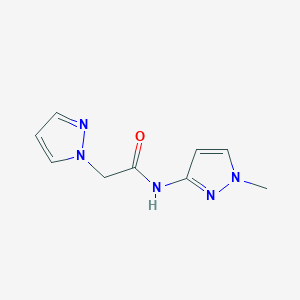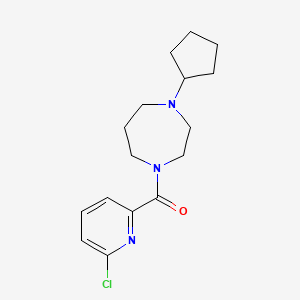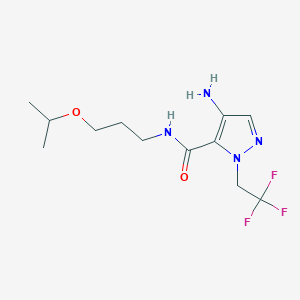
N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide, also known as MPA, is a pyrazole-based compound that has been extensively studied for its potential therapeutic applications. MPA is a small molecule that has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
N-(1-methyl-1H-pyrazol-3-yl)-2-(1H-pyrazol-1-yl)acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, as determined by various in vitro assays. The study highlights the impact of hydrogen bonding on the self-assembly processes of these compounds, leading to supramolecular architectures with notable antioxidant properties (Chkirate et al., 2019).
Synthesis of Novel Derivatives and Their Applications
Research has also focused on the unexpected synthesis of novel 2-pyrone derivatives involving this compound. These derivatives have been characterized by single-crystal X-ray diffraction, providing insights into their structure and potential applications in various fields, including the study of intermolecular interactions and computational studies (Sebhaoui et al., 2020).
Hydrogen Bonding Patterns
The hydrogen bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, closely related to this compound, have been studied. This research provides valuable information on the structural aspects and the role of hydrogen bonding in stabilizing the molecular structure of such compounds (López et al., 2010).
Antimicrobial and Antibacterial Activity
Studies have been conducted on the synthesis, antimicrobial evaluation, and molecular docking of pyrazole-imidazole-triazole hybrids, which include derivatives of this compound. These hybrids demonstrate significant potency against various microorganisms, offering a potential avenue for developing new antimicrobial agents (Punia et al., 2021).
Antipsychotic Potential
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share a structural motif with this compound, has revealed a novel series of potential antipsychotic agents. These studies highlight the therapeutic potential of such compounds in treating psychiatric disorders without the typical side effects associated with conventional antipsychotics (Wise et al., 1987).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(1-methylpyrazol-3-yl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-13-6-3-8(12-13)11-9(15)7-14-5-2-4-10-14/h2-6H,7H2,1H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBBFOBAIIGVSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2583649.png)
![3-cinnamyl-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2583650.png)


![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid](/img/structure/B2583656.png)
![N-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]pyridine-2-carboxamide](/img/no-structure.png)

![1-(benzyl(2-hydroxyethyl)amino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2583660.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2583661.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-ethoxybenzamide](/img/structure/B2583663.png)

